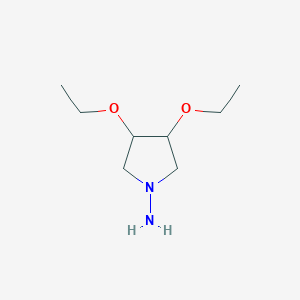

3,4-Diethoxypyrrolidin-1-amine

Descripción

Significance of Pyrrolidine (B122466) Scaffolds in Synthetic Organic Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a privileged scaffold in organic chemistry. evitachem.comgoogle.com Its prevalence stems from several key characteristics. The non-planar, puckered nature of the saturated ring provides a three-dimensional framework that is highly sought after in drug design, allowing for precise spatial orientation of substituents to interact with biological targets. unacademy.com This sp³-rich structure offers an escape from the "flatland" of aromatic compounds, often leading to improved physicochemical properties such as solubility. google.com

Pyrrolidine derivatives are widespread in nature, forming the core of many alkaloids and the essential amino acid proline. evitachem.comchemsrc.com This natural prevalence has inspired chemists to incorporate the pyrrolidine motif into a vast array of synthetic molecules. google.com Consequently, the development of methods for the stereoselective synthesis and functionalization of pyrrolidines remains an active and important area of research. evitachem.comchemsrc.com

Role of N-Amination in Heterocyclic Compound Development

N-amination, the process of introducing an amino group (-NH₂) onto a nitrogen atom, is a powerful tool for modifying the properties of heterocyclic compounds. nih.gov This transformation converts secondary or tertiary amines into hydrazines or related derivatives, opening up new avenues for chemical elaboration. The introduction of an N-amino group can significantly alter the electronic properties, basicity, and nucleophilicity of the parent heterocycle. askiitians.combyjus.com

In synthetic chemistry, N-aminated heterocycles serve as versatile intermediates. The terminal amino group can be further functionalized, used as a nucleophile, or incorporated into larger ring systems. bldpharm.com Various reagents have been developed for N-amination, including hydroxylamine (B1172632) derivatives and monochloramine, each with its own scope and limitations. nih.gov The development of efficient and scalable N-amination protocols is crucial for accessing novel chemical space in drug discovery and other areas. bldpharm.com

Overview of Ether Linkages within Saturated Heterocycles

Ether linkages (C-O-C) are fundamental functional groups that can be incorporated into saturated heterocyclic systems to impart specific properties. chemicalbook.com The presence of ether groups can influence a molecule's polarity, hydrogen bonding capacity, and conformation. In medicinal chemistry, the strategic placement of ether functionalities can improve metabolic stability by blocking sites susceptible to oxidative metabolism. chemicalbook.com

Saturated oxygen heterocycles are common in a wide range of biologically active natural products. chemicalbook.com The synthesis of heterocycles containing both nitrogen and oxygen atoms, such as the diether-substituted pyrrolidine discussed herein, creates multifunctional scaffolds. The development of methods for the direct C-H functionalization of ethers and heterocycles to form new bonds represents a modern and sustainable approach to creating complex molecules. lumenlearning.com

Structure

3D Structure

Propiedades

IUPAC Name |

3,4-diethoxypyrrolidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-3-11-7-5-10(9)6-8(7)12-4-2/h7-8H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSLLFBPCYCQHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CN(CC1OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 3,4 Diethoxypyrrolidin 1 Amine

Reactivity of the Pyrrolidin-1-amine Moiety

The pyrrolidin-1-amine portion of the molecule, which consists of a saturated five-membered nitrogenous ring with an exocyclic amino group, is a key center of reactivity. The nitrogen atoms in this moiety possess lone pairs of electrons, rendering them nucleophilic and basic.

Nucleophilic Reactivity of the Exocyclic Amine Nitrogen

The exocyclic nitrogen atom of the N-amino group is a primary site of nucleophilic attack. Its reactivity is influenced by the electron-donating nature of the pyrrolidine (B122466) ring, which enhances its nucleophilicity compared to a simple primary amine. nih.govresearchgate.net This nitrogen can readily participate in reactions with a wide range of electrophiles. The accessibility of the lone pair on this terminal nitrogen makes it more sterically available for reactions compared to the ring nitrogen. almerja.com

Electrophilic Reactions Involving the N-Amino Group

The N-amino group of 3,4-Diethoxypyrrolidin-1-amine is expected to undergo various electrophilic amination reactions. These transformations involve the formation of new bonds at the nitrogen atom. Common electrophilic reactions include alkylation and acylation. For instance, reaction with alkyl halides would lead to the formation of N-alkylated products, while reaction with acyl chlorides or anhydrides would yield the corresponding N-acyl derivatives. semanticscholar.org

| Reactant | Reagent | Conditions | Expected Product |

| 3,4-Diethoxypyrrolidin-1-amine | Methyl Iodide | Aprotic Solvent (e.g., THF) | 3,4-Diethoxy-N-methylpyrrolidin-1-amine |

| 3,4-Diethoxypyrrolidin-1-amine | Acetyl Chloride | Base (e.g., Triethylamine) | N-(3,4-Diethoxypyrrolidin-1-yl)acetamide |

| 3,4-Diethoxypyrrolidin-1-amine | Benzoyl Chloride | Pyridine | N-(3,4-Diethoxypyrrolidin-1-yl)benzamide |

Reactions with Carbonyl Compounds (e.g., imine formation)

A characteristic reaction of the primary exocyclic amino group is its condensation with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. masterorganicchemistry.comyoutube.com This reaction typically proceeds under mildly acidic conditions, which catalyze the initial nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. chemistrysteps.com The resulting imine contains a carbon-nitrogen double bond.

| Carbonyl Compound | Conditions | Expected Imine Product |

| Acetone | Mild acid catalyst (e.g., acetic acid) | Propan-2-one (3,4-diethoxypyrrolidin-1-yl)imine |

| Benzaldehyde | Mild acid catalyst (e.g., p-toluenesulfonic acid) | N-(Benzylidene)-3,4-diethoxypyrrolidin-1-amine |

| Cyclohexanone | Dean-Stark trap to remove water | N-(Cyclohexylidene)-3,4-diethoxypyrrolidin-1-amine |

Reactions Involving the Diethoxy Substituents

The two ethoxy groups attached to the pyrrolidine ring at the 3 and 4 positions are relatively stable ether linkages. However, under specific and often harsh conditions, these ether bonds can be cleaved or modified.

Cleavage and Modification of Ether Bonds

The cleavage of the ether bonds in 3,4-Diethoxypyrrolidin-1-amine typically requires strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orglibretexts.orglibretexts.org The reaction mechanism can proceed via either an SN1 or SN2 pathway, depending on the structure of the ether and the reaction conditions. masterorganicchemistry.com For the ethoxy groups, which are primary ethers, the cleavage is likely to occur through an SN2 mechanism, where a halide ion acts as the nucleophile. organicchemistrytutor.com This would result in the formation of the corresponding diol and ethyl halides.

| Reagent | Conditions | Expected Products |

| Hydroiodic Acid (excess) | Reflux | 3,4-Dihydroxypyrrolidin-1-amine and Ethyl iodide |

| Hydrobromic Acid (excess) | High Temperature | 3,4-Dihydroxypyrrolidin-1-amine and Ethyl bromide |

| Boron Tribromide | Low Temperature | 3,4-Dihydroxypyrrolidin-1-amine and Ethyl bromide |

Transetherification Reactions

Transetherification, the exchange of an alkoxy group of an ether with another alcohol, is a less common reaction for simple ethers and generally requires specific catalysts, such as metal catalysts or strong acids or bases. While theoretically possible for 3,4-Diethoxypyrrolidin-1-amine, this transformation would likely require forcing conditions and may not be a synthetically useful reaction due to the stability of the ether linkages.

Functionalization of the Pyrrolidine Ring System

Functionalization of the pyrrolidine ring of 3,4-Diethoxypyrrolidin-1-amine can be approached by targeting either the ring carbons or by modifying the substituents.

Electrophilic Aromatic Substitution (if applicable to derivatives)

The pyrrolidine ring in 3,4-Diethoxypyrrolidin-1-amine is saturated and therefore does not undergo electrophilic aromatic substitution. However, if this pyrrolidine moiety were attached to an aromatic system, the nature of the pyrrolidine as a substituent would influence the reactivity of the aromatic ring. Generally, an N-amino-pyrrolidinyl group would be considered an activating group, directing electrophiles to the ortho- and para-positions of the aromatic ring. The degree of activation would be modulated by the electronic effects of the diethoxy substituents on the pyrrolidine ring. To date, no studies on aromatic derivatives of 3,4-Diethoxypyrrolidin-1-amine that would undergo such reactions have been reported.

Functionalization at Ring Carbons

Direct functionalization of the C-H bonds at the ring carbons of a saturated heterocycle like pyrrolidine is challenging but can be achieved through various modern synthetic methodologies. For 3,4-Diethoxypyrrolidin-1-amine, the positions C-2 and C-5 are potential sites for deprotonation followed by reaction with an electrophile, although the presence of the ethoxy groups at C-3 and C-4 might sterically hinder and electronically influence these positions.

One established method for the functionalization of pyrrolidines is through the formation of an enamine, which is not directly applicable here due to the saturated nature of the ring. However, related strategies involving the conversion of substituted pyrrolidones can provide access to functionalized pyrrolidine rings. For instance, the synthesis of 3-aminopyrrolidones from 3-oxopyrrolidones demonstrates the feasibility of introducing functionality at the C-3 position. chemrxiv.org This suggests that if a keto group were present in a precursor to 3,4-Diethoxypyrrolidin-1-amine, a variety of substituents could be introduced at this position.

Another approach for the synthesis of 3,4-disubstituted pyrrolidines involves rearrangement reactions of other heterocyclic systems. For example, 3,4-disubstituted 1-hydroxy-pyrrolidine-2,5-diones have been synthesized from 3-substituted coumarins and nitromethane. nih.govmdpi.com While this leads to a different oxidation state of the pyrrolidine ring, it highlights a synthetic route towards substitution at the 3 and 4 positions.

Furthermore, cycloaddition reactions can be employed to construct substituted pyrrolidine rings. The reaction of benzyne (B1209423) with alkoxy-substituted pyrroline-N-oxides, followed by reductive opening of the N-O bond, yields 3,4-dialkoxypyrrolidines. thieme-connect.comthieme-connect.de This methodology could potentially be adapted to introduce further diversity on the pyrrolidine scaffold.

A hypothetical reaction scheme for the functionalization at a ring carbon, assuming a suitable precursor, is presented in Table 1.

Table 1: Hypothetical Functionalization at a Ring Carbon of a Pyrrolidine Precursor

| Precursor | Reagent | Product | Reaction Type |

|---|

Stability and Degradation Pathways under Controlled Research Conditions

The stability of 3,4-Diethoxypyrrolidin-1-amine will be influenced by the inherent stability of the N-N bond in the hydrazinyl moiety and the ether linkages of the ethoxy groups. Saturated nitrogen heterocycles can exhibit varying degrees of stability depending on the substituents and the presence of adjacent heteroatoms. mdpi.comresearchgate.netnih.gov

Under controlled research conditions, several degradation pathways can be anticipated. The exocyclic N-amino group makes the compound susceptible to oxidation. Oxidative conditions could lead to the cleavage of the N-N bond, potentially forming pyrrolidine and nitrogen gas, or other oxidized nitrogen species. The presence of adjacent nitrogen atoms can decrease the firmness of the individual molecular architecture, making it more susceptible to degradation. researchgate.netnih.gov

The ethoxy groups are generally stable but can undergo hydrolysis under acidic conditions to yield the corresponding dihydroxy pyrrolidine derivative and ethanol (B145695). The rate of this hydrolysis would depend on the pH and temperature of the environment.

Thermal degradation in an inert atmosphere would likely involve the homolytic cleavage of C-N, C-O, and N-N bonds. Based on studies of other nitrogen-containing heterocycles, this could lead to the formation of a complex mixture of smaller volatile molecules. nih.gov The decomposition of substituted alkoxy radicals often proceeds via β-scission, which in this case could lead to ring-opening. nih.govrsc.orgresearchgate.net

A summary of potential degradation pathways is provided in Table 2.

Table 2: Potential Degradation Pathways for 3,4-Diethoxypyrrolidin-1-amine

| Condition | Potential Degradation Pathway | Major Products (Hypothetical) |

|---|---|---|

| Strong Acidic Conditions | Hydrolysis of ether linkages | 3,4-Dihydroxypyrrolidin-1-amine, Ethanol |

| Oxidative Conditions | Cleavage of the N-N bond, Oxidation of the ring | Pyrrolidine, Nitrogen oxides, Ring-opened products |

| Thermal Stress (Inert) | Homolytic bond cleavage, Ring fragmentation | Ammonia (B1221849), Ethane, Smaller hydrocarbons, Pyrrole derivatives |

It is important to note that these pathways are hypothetical and based on the general chemical principles of related structures. Detailed experimental studies are required to fully elucidate the chemical reactivity, stability, and degradation of 3,4-Diethoxypyrrolidin-1-amine.

Structural and Stereochemical Investigations of 3,4 Diethoxypyrrolidin 1 Amine

Determination of Molecular Structure by X-ray Crystallography

No published X-ray crystallographic data for 3,4-Diethoxypyrrolidin-1-amine could be located. The determination of the precise three-dimensional arrangement of atoms, bond lengths, and bond angles for this compound would require the synthesis of a suitable single crystal and subsequent analysis by X-ray diffraction. Such an analysis would provide definitive proof of its molecular structure.

Conformational Analysis of the Pyrrolidine (B122466) Ring and Substituents

There is no specific conformational analysis of the 3,4-Diethoxypyrrolidin-1-amine ring and its substituents available in the scientific literature. Generally, the five-membered pyrrolidine ring is known to adopt non-planar envelope or twist conformations to minimize steric strain. The preferred conformation of the diethoxy substituents at the C3 and C4 positions, and the amine group at the N1 position, would be influenced by a combination of steric and electronic factors. Computational modeling or experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be required to determine the most stable conformations of this specific molecule.

Chiral Synthesis and Stereoisomer Characterization

The synthesis and characterization of the stereoisomers of 3,4-Diethoxypyrrolidin-1-amine have not been reported in the accessible scientific literature. The presence of two stereocenters at the C3 and C4 positions suggests the potential for the existence of enantiomeric and diastereomeric forms of this molecule.

Enantioselective Synthesis Approaches

No enantioselective synthesis routes specifically targeting 3,4-Diethoxypyrrolidin-1-amine have been described. General strategies for the enantioselective synthesis of substituted pyrrolidines often involve methods such as asymmetric catalysis, the use of chiral auxiliaries, or starting from a chiral pool. These approaches could theoretically be adapted for the synthesis of specific stereoisomers of 3,4-Diethoxypyrrolidin-1-amine.

Separation and Characterization of Enantiomers

Given the absence of reports on the synthesis of 3,4-Diethoxypyrrolidin-1-amine, there is no information available regarding the separation and characterization of its potential enantiomers. Standard techniques for enantiomer separation include chiral chromatography (e.g., HPLC with a chiral stationary phase) or diastereomeric salt formation followed by fractional crystallization. Characterization of the separated enantiomers would typically involve techniques such as polarimetry to measure optical rotation and circular dichroism spectroscopy.

Computational and Theoretical Chemistry Investigations of 3,4 Diethoxypyrrolidin 1 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. wikipedia.org For 3,4-Diethoxypyrrolidin-1-amine, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), can be utilized to determine its optimized molecular geometry in the ground state. This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable structure.

Key geometric parameters such as bond lengths, bond angles, and dihedral angles are calculated to provide a detailed three-dimensional picture of the molecule. The nitrogen atom of the amine group is typically sp³ hybridized, resulting in a trigonal pyramidal geometry. libretexts.org

Beyond geometry, DFT provides insights into the electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites).

Table 1: Hypothetical Optimized Geometric Parameters for 3,4-Diethoxypyrrolidin-1-amine calculated using DFT.

| Parameter | Atom(s) Involved | Calculated Value |

|---|---|---|

| Bond Length | C-N (pyrrolidine ring) | 1.47 Å |

| N-N (amine group) | 1.45 Å | |

| C-O (ethoxy group) | 1.43 Å | |

| Bond Angle | C-N-C (pyrrolidine ring) | 108.5° |

| H-N-H (amine group) | 107.0° |

| Dihedral Angle | C-C-O-C (ethoxy group) | 178.5° |

Quantum Chemical Calculations of Reactivity Descriptors

Quantum chemical calculations are employed to quantify the chemical reactivity of molecules through various descriptors derived from DFT. mdpi.comhakon-art.com These descriptors provide a theoretical framework for understanding and predicting how 3,4-Diethoxypyrrolidin-1-amine will behave in chemical reactions.

Global reactivity descriptors are calculated from the energies of the HOMO and LUMO. rasayanjournal.co.in Key descriptors include:

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of an atom to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts electrons. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). nih.gov

These descriptors help in classifying the molecule's reactivity; for instance, a high electrophilicity index suggests the molecule will act as a strong electrophile. rasayanjournal.co.in

Table 2: Hypothetical Global Reactivity Descriptors for 3,4-Diethoxypyrrolidin-1-amine.

| Descriptor | Symbol | Calculated Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -8.50 |

| LUMO Energy | ELUMO | 1.20 |

| Ionization Potential | I | 8.50 |

| Electron Affinity | A | -1.20 |

| Electronegativity | χ | 3.65 |

| Chemical Hardness | η | 4.85 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For 3,4-Diethoxypyrrolidin-1-amine, MD simulations can provide detailed insights into its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules. nih.gov

The pyrrolidine (B122466) ring is known to adopt various puckered conformations, such as envelope and twist forms. nih.gov MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. researchgate.net This is crucial for understanding how the molecule's shape influences its properties and reactivity.

Furthermore, MD simulations can model the behavior of 3,4-Diethoxypyrrolidin-1-amine in a solution. By placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water), one can study the formation and dynamics of intermolecular interactions like hydrogen bonds between the amine group and water. The analysis of trajectories from MD simulations can reveal information about the solvation shell structure and the average lifetime of these interactions.

Table 3: Hypothetical Parameters for a Molecular Dynamics Simulation of 3,4-Diethoxypyrrolidin-1-amine in Water.

| Parameter | Value/Description |

|---|---|

| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations) |

| Solvent Model | TIP3P Water |

| System Size | 1 molecule of solute in ~2000 water molecules |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Retrosynthetic Planning and Reaction Pathway Prediction using Computational Tools

For 3,4-Diethoxypyrrolidin-1-amine, a computational retrosynthetic analysis might propose a pathway starting from a known precursor. The key disconnections would likely target the C-N and C-O bonds. A plausible retrosynthetic route could involve:

Disconnection of the N-N bond: This simplifies the target to 3,4-diethoxypyrrolidine and a source of the -NH₂ group.

Disconnection of the C-O ether bonds: This leads back to a di-hydroxy pyrrolidine derivative, specifically (3R,4R)-pyrrolidine-3,4-diol.

Synthesis of the precursor: The diol could be synthesized from tartaric acid, a readily available chiral starting material. The synthesis would involve protection of the diol, formation of the pyrrolidine ring, and subsequent alkylation of the hydroxyl groups to form the diethyl ether, followed by amination.

Computational tools can help evaluate the feasibility of each step, predict potential side reactions, and suggest optimal reaction conditions, thereby streamlining the synthetic planning process. chemrxiv.org

Prediction of Spectroscopic Signatures (e.g., NMR, IR, Mass Spectrometry)

Computational chemistry allows for the prediction of various spectroscopic data, which is invaluable for structure elucidation and characterization.

NMR Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C NMR spectra can be calculated using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework. researchgate.net The predicted shifts are then often scaled to match experimental values more closely. These predictions help in assigning peaks in an experimental spectrum and can be crucial for distinguishing between isomers. nih.govresearchgate.net

IR Spectroscopy: The vibrational frequencies of a molecule can be computed, which correspond to the absorption peaks in an Infrared (IR) spectrum. researchgate.net These calculations can predict the frequencies for characteristic functional group vibrations, such as N-H stretching for the amine group and C-O stretching for the ether groups. rsc.org

Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational methods can help rationalize fragmentation patterns. whitman.edu For 3,4-Diethoxypyrrolidin-1-amine, the molecular ion peak (M+) would be expected. Common fragmentation pathways for cyclic amines often involve alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. libretexts.org This can lead to ring-opening and subsequent loss of small neutral molecules.

Table 4: Hypothetical Predicted Spectroscopic Data for 3,4-Diethoxypyrrolidin-1-amine.

| Spectrum | Feature | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) - CH₂ (ethoxy) | 3.5 ppm (quartet) |

| Chemical Shift (δ) - CH₃ (ethoxy) | 1.2 ppm (triplet) | |

| Chemical Shift (δ) - NH₂ | 2.5 ppm (broad singlet) | |

| ¹³C NMR | Chemical Shift (δ) - C-O (pyrrolidine) | 75 ppm |

| Chemical Shift (δ) - CH₂ (ethoxy) | 65 ppm | |

| IR | Vibrational Frequency (N-H stretch) | 3300-3400 cm⁻¹ |

| Vibrational Frequency (C-O stretch) | 1080-1150 cm⁻¹ | |

| Mass Spec | Molecular Ion (M+) | m/z = 174 |

Advanced Spectroscopic and Analytical Characterization Techniques for 3,4 Diethoxypyrrolidin 1 Amine in Research

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. researchgate.net For 3,4-Diethoxypyrrolidin-1-amine (molecular formula: C₈H₁₈N₂O₂), HRMS provides an exact mass measurement, typically within 5 ppm, which allows for the confident determination of its molecular formula. measurlabs.comacs.org

The analysis begins with the ionization of the molecule, often resulting in the protonated molecular ion [M+H]⁺. The high resolving power of HRMS distinguishes the target ion from other ions with the same nominal mass but different elemental compositions.

Subsequent tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the isolated parent ion. The resulting fragmentation pattern offers profound insights into the molecule's structure. For 3,4-Diethoxypyrrolidin-1-amine, fragmentation is expected to occur via several predictable pathways, including α-cleavage adjacent to the nitrogen atoms and loss of the ethoxy groups. gbiosciences.comlibretexts.org The primary fragmentations would likely involve the loss of the amine group, cleavage of the ethyl groups from the ether linkages, and subsequent ring fragmentation. gbiosciences.comnih.gov

Table 1: Predicted HRMS Data for 3,4-Diethoxypyrrolidin-1-amine

| Ion | Formula | Calculated Exact Mass (m/z) | Predicted Origin of Fragment |

|---|---|---|---|

| [M+H]⁺ | C₈H₁₉N₂O₂⁺ | 175.1441 | Protonated molecular ion |

| [M-NH₂]⁺ | C₈H₁₆O₂⁺ | 144.1145 | Loss of the terminal amine group |

| [M+H-C₂H₄]⁺ | C₆H₁₅N₂O₂⁺ | 147.1128 | Loss of ethylene (B1197577) from an ethoxy group |

| [M+H-C₂H₅OH]⁺ | C₆H₁₃N₂O⁺ | 129.1022 | Loss of ethanol (B145695) |

**6.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. uobasrah.edu.iq A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides information on atom connectivity and stereochemistry.

¹H NMR spectroscopy provides information about the chemical environment and connectivity of protons. For 3,4-Diethoxypyrrolidin-1-amine, the spectrum would show distinct signals for the protons on the pyrrolidine (B122466) ring, the N-amino group, and the two ethoxy substituents. The chemical shifts are influenced by the electronegativity of adjacent oxygen and nitrogen atoms. pressbooks.pubnetlify.app Protons on carbons attached to the ether oxygens (H-3, H-4, and -OCH₂) are expected to be shifted downfield. pressbooks.pub The amine protons (-NH₂) typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. libretexts.org

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. libretexts.org The chemical shift range for carbon is much wider than for protons, often allowing for the resolution of every carbon signal. libretexts.org Carbons bonded to electronegative atoms like oxygen and nitrogen are deshielded and appear at a higher chemical shift (downfield). libretexts.org The carbons of the ethoxy groups (-OCH₂) and the pyrrolidine carbons bonded to oxygen (C-3 and C-4) would be found significantly downfield compared to the other ring carbons (C-2 and C-5). oregonstate.edu

Table 2: Predicted ¹H NMR Data for 3,4-Diethoxypyrrolidin-1-amine (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -OCH₂CH₃ (6H) | 1.22 | Triplet | 7.0 |

| Pyrrolidine H-2, H-5 (4H) | 2.90 - 3.10 | Multiplet | - |

| -NH₂ (2H) | 3.20 | Broad Singlet | - |

| -OCH₂CH₃ (4H) | 3.55 | Quartet | 7.0 |

Table 3: Predicted ¹³C NMR Data for 3,4-Diethoxypyrrolidin-1-amine (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -OCH₂CH₃ | 15.4 |

| Pyrrolidine C-2, C-5 | 55.0 |

| -OCH₂CH₃ | 64.8 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and determining the complete molecular structure. libretexts.orgwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. longdom.orgsdsu.edu For 3,4-Diethoxypyrrolidin-1-amine, COSY would show correlations between the -OCH₂- protons and the -CH₃ protons of the ethoxy groups. It would also map the connectivity of the protons around the pyrrolidine ring (e.g., correlations between H-2/H-3 and H-4/H-5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. wikipedia.orgyoutube.com It is used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal predicted at 3.55 ppm would show a cross-peak with the carbon signal at 64.8 ppm, confirming the assignment of the -OCH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). researchgate.netresearchgate.net This is crucial for connecting different parts of the molecule. Key correlations would include those from the -OCH₂- protons to the C-3 and C-4 carbons of the pyrrolidine ring, confirming the location of the ethoxy substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. harvard.edu NOESY is particularly valuable for determining stereochemistry. For 3,4-Diethoxypyrrolidin-1-amine, NOESY correlations could distinguish between the cis and trans isomers. For instance, in the cis isomer, a NOE would be expected between the protons at H-3 and H-4. In the trans isomer, a NOE might be observed between H-3 and a proton on the opposite side of the ring, such as H-5. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

For 3,4-Diethoxypyrrolidin-1-amine, the IR spectrum would be dominated by absorptions corresponding to the N-H, C-H, C-O, and C-N bonds. The primary amine (-NH₂) group is identified by two characteristic N-H stretching bands in the 3400-3250 cm⁻¹ region. wpmucdn.comorgchemboulder.com A strong, broad absorption due to C-O stretching from the two ether linkages is expected around 1100 cm⁻¹, a key diagnostic feature for ethers. libretexts.orglibretexts.org

Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to symmetric vibrations and non-polar bonds, offering complementary information to the IR spectrum.

Table 4: Predicted Vibrational Spectroscopy Data for 3,4-Diethoxypyrrolidin-1-amine

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3380, 3310 | 3380, 3310 | Medium (IR), Weak (Raman) |

| C-H Stretch (aliphatic) | 2975-2850 | 2975-2850 | Strong (IR & Raman) |

| N-H Bend (scissoring) | 1610 | 1610 | Medium (IR) |

| C-O Stretch (ether) | 1115 | 1115 | Strong (IR), Medium (Raman) |

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are employed to separate the target compound from impurities, starting materials, and byproducts, as well as to quantify its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds. Due to the polar nature of the amine and ether functionalities, a reversed-phase HPLC method would be most suitable. researchgate.net A C18 stationary phase is commonly used for this purpose. acs.org

The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. hplc.eu To ensure good peak shape and reproducible retention times for the basic amine, the addition of a buffer (e.g., ammonium (B1175870) formate) or an acid modifier (e.g., trifluoroacetic acid) to the mobile phase is crucial to control the ionization state of the analyte. hplc.eusielc.com

Since 3,4-Diethoxypyrrolidin-1-amine lacks a strong UV chromophore, detection can be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or, more powerfully, by interfacing the HPLC system with a mass spectrometer (LC-MS). LC-MS provides both retention time data for quantification and mass data for peak identity confirmation.

Table 5: Exemplary HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5 µL |

| Detection | Mass Spectrometry (ESI+) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique indispensable for assessing the purity and identifying volatile byproducts in the synthesis of compounds such as 3,4-Diethoxypyrrolidin-1-amine. This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

In a hypothetical analysis, a sample of synthesized 3,4-Diethoxypyrrolidin-1-amine would be vaporized and introduced into a gas chromatograph. The separation of the sample components is achieved based on their volatility and differential interactions with the stationary phase of the GC column. As a substituted pyrrolidine, 3,4-Diethoxypyrrolidin-1-amine is expected to be sufficiently volatile for GC analysis, possibly after derivatization to increase its thermal stability and improve peak shape.

Following separation in the GC column, the individual components enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), causing the molecules to fragment in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component. The mass spectrum of the parent compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern. For cyclic amines, fragmentation often involves cleavage of the bonds adjacent to the nitrogen atom and within the ring structure.

Purity assessment is achieved by comparing the peak area of 3,4-Diethoxypyrrolidin-1-amine to the total area of all peaks in the chromatogram. The identification of volatile byproducts relies on the interpretation of their mass spectra and comparison to spectral libraries or known fragmentation patterns of related compounds. Potential byproducts in a synthesis could include unreacted starting materials, residual solvents, or products of side reactions such as partially substituted precursors or decomposition products.

Hypothetical GC-MS Purity Analysis of 3,4-Diethoxypyrrolidin-1-amine

| Peak No. | Retention Time (min) | Compound Identity | Key Mass Fragments (m/z) | Relative Abundance (%) |

| 1 | 3.5 | Ethanol (Solvent) | 31, 45, 46 | 0.5 |

| 2 | 8.2 | Pyrrolidine (Precursor) | 43, 70, 71 | 1.0 |

| 3 | 12.5 | 3,4-Diethoxypyrrolidin-1-amine | 58, 86, 114, 145, 174 (M+) | 98.0 |

| 4 | 14.1 | Over-alkylated byproduct | 100, 128, 173, 202 (M+) | 0.5 |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. libretexts.org It is particularly useful for qualitatively tracking the consumption of starting materials and the formation of products over time. libretexts.org

For the synthesis of 3,4-Diethoxypyrrolidin-1-amine, TLC can be employed to determine the optimal reaction time and to check for the presence of intermediates or byproducts. nbinno.com The technique involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, such as silica (B1680970) gel. wisc.edu For amine compounds, a basic stationary phase like alumina (B75360) might be chosen to avoid streaking. interchim.com

The TLC plate is then placed in a sealed chamber containing a solvent or a mixture of solvents, known as the mobile phase. The mobile phase moves up the plate by capillary action, and the components of the spotted mixture are separated based on their differential affinity for the stationary and mobile phases. wikipedia.org Generally, less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger interaction with the stationary phase and travel shorter distances. libretexts.org

In a hypothetical synthesis of 3,4-Diethoxypyrrolidin-1-amine from a less polar precursor, one would expect to see the spot corresponding to the starting material diminish over time, while a new, more polar spot corresponding to the amine product appears. By using a co-spot, where the reaction mixture and the starting material are spotted in the same lane, it is possible to confirm the identity of the spots. rochester.edu The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. libretexts.org

Hypothetical TLC Monitoring of 3,4-Diethoxypyrrolidin-1-amine Synthesis

Stationary Phase: Silica Gel 60 F254

Mobile Phase: 9:1 Dichloromethane/Methanol with 0.5% Triethylamine

| Time (hours) | Rf of Starting Material | Rf of Product | Observations |

| 0 | 0.85 | - | Single spot corresponding to the starting material. |

| 2 | 0.85 | 0.40 | A faint product spot appears, starting material spot is still intense. |

| 4 | 0.85 | 0.40 | The intensity of the product spot increases, while the starting material spot diminishes. |

| 6 | - | 0.40 | The starting material spot is no longer visible, indicating the reaction is likely complete. |

No Publicly Available Scientific Data for 3,4-Diethoxypyrrolidin-1-amine Prevents Article Generation

Following a comprehensive search of publicly accessible scientific databases and chemical literature, it has been determined that there is a significant lack of specific research data and scholarly articles pertaining to the chemical compound 3,4-Diethoxypyrrolidin-1-amine . This absence of foundational information, including its synthesis, properties, and reactivity, makes it impossible to generate the requested detailed article on its novel derivatives and analogues.

The user's specific and structured outline requires in-depth, scientifically accurate content for each of the following sections:

Exploration of Novel Derivatives and Analogues of 3,4 Diethoxypyrrolidin 1 Amine

Combinatorial Synthesis Approaches for Library Generation

Generating thorough and informative content for these topics is contingent upon the existence of primary research focused on the core compound, 3,4-Diethoxypyrrolidin-1-amine. The performed searches did not yield any specific studies detailing the synthesis of this compound, let alone the design, synthesis, and application of its derivatives.

While general principles of pyrrolidine (B122466) synthesis and modification exist, applying them to the specific, uncharacterized compound "3,4-Diethoxypyrrolidin-1-amine" without supporting literature would amount to speculation. Adhering to the strict instructions to focus solely on the requested compound and to maintain scientific accuracy, the article cannot be written. No data could be found to populate the required sections or the requested data tables. Further investigation into the derivatives and applications of this specific molecule is not possible until foundational research on the parent compound becomes available in the public domain.

Applications in Chemical Synthesis and Materials Science Research

3,4-Diethoxypyrrolidin-1-amine as a Versatile Synthetic Intermediate

No specific research has been identified that details the use of 3,4-Diethoxypyrrolidin-1-amine as a synthetic intermediate. The versatility of a compound in this role would typically be demonstrated through its successful application in the synthesis of a variety of other molecules. Such information is not available for the target compound.

Utilization as a Ligand in Catalysis Research (e.g., chiral catalysis)

There is no published research on the use of 3,4-Diethoxypyrrolidin-1-amine as a ligand in catalysis, including chiral catalysis. The evaluation of a compound as a ligand involves studies of its coordination chemistry with various metals and its performance in catalytic reactions, none of which have been reported for this specific molecule.

Integration into Polymer Science or Material Design

The integration of 3,4-Diethoxypyrrolidin-1-amine into polymer chains or its use in material design has not been documented in the scientific literature. Research in this area would typically involve polymerization studies or the incorporation of the molecule into materials to modify their properties.

Role as a Scaffold for Novel Chemical Probes (non-biological context)

There is no information available on the use of 3,4-Diethoxypyrrolidin-1-amine as a scaffold for the development of novel chemical probes in a non-biological context. This application would necessitate research into its derivatization and the properties of the resulting probe molecules.

Due to the absence of specific research data for 3,4-Diethoxypyrrolidin-1-amine, it is not possible to provide a detailed and scientifically accurate article on its applications as requested. The compound may be a novel or largely unstudied chemical entity. Further research would be required to elucidate its properties and potential applications in the fields of chemical synthesis and materials science.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 3,4-Diethoxypyrrolidin-1-amine should prioritize green chemistry principles, moving beyond traditional multi-step, low-yield procedures. Current strategies for creating substituted pyrrolidines often rely on the functionalization of existing rings like proline or the cyclization of acyclic precursors. researchgate.netnih.govmdpi.com A key research direction would be the development of a convergent synthesis that establishes the core structure with its specific stereochemistry in fewer, more efficient steps.

Promising approaches include:

Catalytic Asymmetric Synthesis : Utilizing transition metal catalysis (e.g., using Iridium or Rhodium) or organocatalysis could enable the direct and stereocontrolled construction of the diethoxypyrrolidine ring from simple achiral starting materials. nih.gov

Biocatalysis : The use of enzymes, such as transaminases, could offer a highly selective and environmentally benign route to chiral pyrrolidines from keto-ether precursors. acs.org This approach could provide access to specific enantiomers with high purity. acs.org

1,3-Dipolar Cycloaddition : A well-established method for pyrrolidine (B122466) synthesis, the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with appropriately substituted ethereal alkenes, could be optimized to build the desired scaffold efficiently. nih.govrsc.org

Future research should focus on comparing these modern synthetic strategies to establish the most resource-efficient and scalable process.

Table 1: Comparison of Potential Sustainable Synthetic Strategies

| Synthetic Strategy | Potential Catalyst/System | Key Advantages | Research Challenges |

|---|---|---|---|

| Catalytic Asymmetric Cyclization | Chiral Rhodium or Iridium Complexes | High stereocontrol, potential for one-pot reactions. | Catalyst cost, optimization of reaction conditions. |

| Biocatalytic Amination/Cyclization | Engineered Transaminases (TAs) | High enantioselectivity, mild reaction conditions, renewable. | Substrate scope of enzymes, enzyme stability and availability. |

Advanced Mechanistic Studies of Reactivity

A deep understanding of the reactivity of 3,4-Diethoxypyrrolidin-1-amine is crucial for its effective use. The interplay between the N-amino group, the pyrrolidine ring, and the vicinal ethoxy substituents is likely to result in unique chemical behavior.

Future mechanistic studies should investigate:

N-N Bond Chemistry : The N-amino group (a hydrazine (B178648) derivative) can be a site for oxidation, reduction, or fragmentation. Mechanistic studies, potentially involving kinetic analysis and isotopic labeling, could elucidate pathways for derivatization, such as N-N bond cleavage or the formation of azo compounds.

Influence of Ether Groups : The electron-donating ethoxy groups at the C3 and C4 positions are expected to influence the nucleophilicity of the ring nitrogen and the reactivity of the adjacent C-H bonds. nih.gov Studies on reactions like α-functionalization could reveal the electronic and steric effects of these substituents. rsc.orgrsc.org

Reaction Pathways : Detailed investigations, combining experimental approaches with Density Functional Theory (DFT) calculations, could clarify whether reactions proceed through radical, single-electron transfer (SET), or concerted pathways. Such studies have been successfully applied to understand copper-catalyzed C-H amination for pyrrolidine synthesis. nih.govacs.org

Table 2: Proposed Mechanistic Investigations

| Area of Study | Technique | Objective |

|---|---|---|

| N-Amino Group Reactivity | Cyclic Voltammetry, Chemical Oxidation/Reduction | To map the electrochemical potential and explore redox-driven transformations. |

| α-C-H Functionalization | Kinetic Isotope Effect (KIE) Studies | To determine the rate-determining step and the nature of C-H bond activation. |

Investigation of Stereochemical Control in Derivatization

The 3,4-diethoxypyrrolidine core contains multiple stereocenters, making stereochemical control a paramount research objective. The relative orientation (cis or trans) of the two ethoxy groups will profoundly impact the ring's conformation, which in turn dictates the stereochemical outcome of subsequent reactions. beilstein-journals.orgnih.gov

Key research avenues include:

Conformational Analysis : High-level computational studies and advanced NMR spectroscopy (like NOESY) are needed to determine the preferred ring puckering and the pseudoaxial/pseudoequatorial orientation of substituents for both cis and trans isomers. beilstein-journals.orgnih.gov

Stereodivergent Synthesis : Developing synthetic methods that allow for the selective synthesis of any desired stereoisomer from a common starting material is a significant goal. rsc.org This could involve catalyst-controlled asymmetric reactions where the choice of chiral ligand dictates the product's stereochemistry.

Substrate-Controlled Reactions : Research should explore how the inherent chirality of the 3,4-diethoxy scaffold can be used to direct the stereochemistry of new chiral centers introduced during derivatization, for example, at the C2 or C5 positions.

Table 3: Strategies for Stereochemical Control

| Approach | Method | Desired Outcome |

|---|---|---|

| Catalyst Control | Asymmetric Hydrogenation of a pyrroline precursor | Selective formation of one of the four possible stereoisomers of the core ring. |

| Substrate Control | Alkylation of the N-amino group with a chiral electrophile | Diastereoselective formation of a new stereocenter guided by the existing ring chirality. |

Expansion of Non-Biological Applications

While the pyrrolidine scaffold is prevalent in pharmaceuticals, its application in materials science and catalysis is a rapidly growing field. nih.govnih.gov The unique functionality of 3,4-Diethoxypyrrolidin-1-amine makes it an attractive candidate for several non-biological applications.

Future research should explore its potential as:

Organocatalysts : The chiral backbone and basic nitrogen atoms make this compound and its derivatives promising candidates for asymmetric organocatalysis, for example, in aldol or Michael addition reactions. acs.org

Chiral Ligands : The nitrogen and oxygen atoms can act as coordination sites for transition metals. Metal complexes incorporating this molecule as a chiral ligand could be developed for asymmetric catalysis.

Ionic Liquids : Derivatization of the nitrogen atoms could lead to the formation of novel pyrrolidinium-based ionic liquids. nih.gov The ethoxy groups could impart unique solvation properties, making them suitable as electrolytes for electrochemical devices like Li-ion batteries. nih.gov

Table 4: Potential Non-Biological Applications

| Application Area | Relevant Molecular Feature | Proposed Research |

|---|---|---|

| Asymmetric Organocatalysis | Chiral scaffold, basic nitrogen centers | Test as a catalyst in benchmark asymmetric carbon-carbon bond-forming reactions. |

| Transition Metal Ligands | N and O donor atoms, rigid backbone | Synthesize and characterize complexes with metals (e.g., Palladium, Copper) and test in catalysis. |

Collaborative Computational-Experimental Research Initiatives

To accelerate progress, a synergistic approach combining computational chemistry and experimental validation is essential. acs.orgnih.gov This collaborative model can de-risk experimental work by predicting outcomes and provide deeper insights into observed phenomena.

A proposed workflow would involve:

Computational Prediction : Quantum mechanical calculations to predict stable conformers, reaction energy barriers, and spectroscopic signatures (NMR, IR) of 3,4-Diethoxypyrrolidin-1-amine and its derivatives. beilstein-journals.orgnih.gov

Experimental Synthesis & Characterization : Targeted synthesis of the most promising compounds based on computational screening. Experimental data would then be used to validate and refine the computational models.

Property Modeling : Using Quantitative Structure-Activity Relationship (QSAR) and molecular dynamics simulations to predict the performance of derivatives in specific applications, such as their efficacy as organocatalysts or the transport properties of derived ionic liquids. nih.govscispace.comresearchgate.net

This iterative cycle of prediction and validation will enable a more rational design of molecules with desired properties, saving significant time and resources.

Table 5: Compound Names Mentioned

| Compound Name |

|---|

| 3,4-Diethoxypyrrolidin-1-amine |

| Proline |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,4-Diethoxypyrrolidin-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of pyrrolidine derivatives typically involves cyclization of amines with ketones or aldehydes under acidic or basic conditions. For example, analogous compounds like 1-Cyclopropylpyrrolidin-3-amine are synthesized via reductive amination or nucleophilic substitution . For 3,4-Diethoxypyrrolidin-1-amine, a plausible route could involve ethoxy group introduction via Williamson ether synthesis on a pyrrolidine precursor, followed by amine protection/deprotection steps. Reaction optimization (e.g., solvent polarity, temperature) is critical: DMSO as a solvent at 90°C has been shown to enhance cyclization efficiency in similar heterocyclic systems . Yield improvements often require monitoring via TLC or HPLC to track intermediate consumption .

Q. What spectroscopic techniques are most reliable for characterizing 3,4-Diethoxypyrrolidin-1-amine?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR are essential for confirming the pyrrolidine backbone and ethoxy substituents. For instance, in 1-Cyclopropylpyrrolidin-3-amine, the cyclopropyl protons appear as distinct multiplets in the ¹H NMR spectrum .

- IR : Stretching frequencies for amine (N-H) and ether (C-O-C) groups should align with literature values (e.g., N-H stretches near 3400 cm⁻¹) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can verify molecular formula accuracy, as demonstrated for pyrazolo[3,4-d]pyrimidine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.